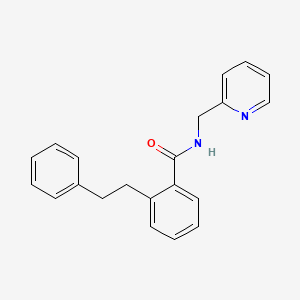![molecular formula C25H21N3O5 B4919148 (5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4919148.png)
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline moiety, a methoxyphenyl group, and a furan ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final steps involve the formation of the diazinane ring and the incorporation of the furan moiety under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the compound. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development .
Properties
IUPAC Name |
(5E)-5-[[4-(1,3-dihydroisoindol-2-yl)-2-methoxyphenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-32-22-12-19(27-13-17-5-2-3-6-18(17)14-27)9-8-16(22)11-21-23(29)26-25(31)28(24(21)30)15-20-7-4-10-33-20/h2-12H,13-15H2,1H3,(H,26,29,31)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXQNDVJSWAHB-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B4919070.png)
![4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide](/img/structure/B4919074.png)
![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4919075.png)

![(5E)-3-[(Phenylamino)methyl]-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4919091.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutan-2-amine](/img/structure/B4919102.png)


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4919120.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)
![(E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4919140.png)

![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4919178.png)
